molecular formula C21H28N4O3S B11567396 6-cyclopentyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

6-cyclopentyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11567396
M. Wt: 416.5 g/mol
InChI Key: OUDVVVFOFHIGAU-UHFFFAOYSA-N
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Description

6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclopentyl group, a dimethoxyphenyl group, and a diazino-pyrimidinone core

Preparation Methods

The synthesis of 6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves several steps:

    Starting Materials: The synthesis begins with the preparation of the cyclopentyl and dimethoxyphenyl precursors.

    Cyclization: The cyclopentyl group is introduced through a cyclization reaction, forming the core structure.

    Sulfur Introduction: The sulfur atom is incorporated using a thiolation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, resulting in the formation of the diazino-pyrimidinone core.

Chemical Reactions Analysis

6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Cyclization: Further cyclization reactions can be used to create additional ring structures.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions.

Scientific Research Applications

6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar core structure but different functional groups.

    Pyrimido[4,5-d]pyrimidines: Compounds with a similar bicyclic structure but different substituents.

    Trimethoxyphenyl derivatives: Compounds with similar aromatic groups but different core structures.

The uniqueness of 6-CYCLOPENTYL-1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H28N4O3S

Molecular Weight

416.5 g/mol

IUPAC Name

6-cyclopentyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H28N4O3S/c1-27-17-8-7-14(11-18(17)28-2)9-10-25-19-16(20(26)23-21(25)29)12-24(13-22-19)15-5-3-4-6-15/h7-8,11,15,22H,3-6,9-10,12-13H2,1-2H3,(H,23,26,29)

InChI Key

OUDVVVFOFHIGAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=S)OC

Origin of Product

United States

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